molecular formula C₆H₉KO₄ B1141372 Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS No. 117205-81-9

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No. B1141372
M. Wt: 184.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound that has been explored in various scientific studies. Its synthesis, molecular structure, and properties have been of interest in the field of chemistry, particularly in the context of organometallic compounds and their potential applications.

Synthesis Analysis

The synthesis of compounds similar to Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate often involves reactions with citric acid and metavanadate in a neutral solution, as demonstrated in the preparation of related vanadate compounds (Zhou, Wan, Hu, & Tsai, 1995). The specific methodologies and conditions for synthesizing Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate would depend on the desired chemical structure and properties.

Molecular Structure Analysis

The molecular structure of compounds similar to Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is often characterized by X-ray diffraction analysis. For instance, the potassium salt of an ω-hydroxycarboxylic acid with ethereal O atoms forms a dimeric structure with twofold symmetry, containing polyether chains and water molecules coordinated to potassium ions (Kasuga, Yamaguchi, & Ohashi, 1995).

Chemical Reactions and Properties

Chemical reactions involving similar potassium salts often involve deprotonation at specific positions when treated with appropriate reagents, as seen in the synthesis of derivatives of benzoic acids (Sinha, Mandal, & Chandrasekaran, 2000). The reactivity and chemical behavior of Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate would be influenced by its molecular structure.

Physical Properties Analysis

The physical properties of such compounds are often determined through experimental methods. For example, the crystal structure of similar potassium salts reveals details about the coordination of potassium ions and the spatial arrangement of molecules (Bundule, Bisenieks, Ķemme, Bleidelis, Dubur, & Uldrikis, 1980).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be studied through various spectroscopic methods and theoretical calculations. For instance, studies on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer provide insights into intra- and intermolecular interactions, which are essential for understanding the chemical properties of related compounds (Singh, Kumar, Tiwari, Rawat, & Gupta, 2013).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel amide derivatives of 1,3-dioxolane have been reported, highlighting the antimicrobial activities of these compounds against different strains of bacteria and fungi. This research underscores the potential of 1,3-dioxolane derivatives in the development of new antimicrobial agents (Begum et al., 2019).

Chemical Reactivity and Synthesis Applications

  • Studies on the selective para metalation of unprotected benzoic acids with certain lithium-potassium compounds have extended to the synthesis of various benzoic acid derivatives. Such research indicates the utility of potassium compounds in facilitating selective organic transformations (Sinha, Mandal, & Chandrasekaran, 2000).

Material Science and Sensor Development

  • The development of sensors for barium ions using novel ionophores in a PVC matrix, incorporating potassium compounds as part of the sensor architecture, demonstrates the application of potassium derivatives in the design of selective ion sensors (Hassan et al., 2003).

Advanced Organic Synthesis

  • The regioselectivity of ring opening in reactions involving potassium anions showcases the role of potassium compounds in mediating specific organic synthesis pathways, potentially leading to the development of novel organic materials and intermediates (Grobelny et al., 2003).

Applications in Battery Technology

  • Research into the use of potassium perylene-tetracarboxylate as an organic anode material for potassium-ion batteries highlights the exploration of potassium derivatives in energy storage technologies. Such compounds exhibit promising electrochemical properties for use in rechargeable battery systems (Wang et al., 2019).

Safety And Hazards

Potassium reacts violently with water and oxidizing agents, producing hydrogen gas that can ignite or explode . It can cause burns on skin and eyes, and inhalation or ingestion can be harmful .

Future Directions

The use of potassium-solubilizing microorganisms (KSMs) in agriculture is a promising area of research. These organisms can solubilize mineral potassium from insoluble components, facilitating the uptake of potassium by crops .

properties

IUPAC Name

potassium;(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOISWEHAOHFWAH-WCCKRBBISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.